N-[3-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-butyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O2S/c1-3-4-10-17-18(27-20(23-17)24-11-5-6-12-24)19(26)22-16-9-7-8-15(13-16)21-14(2)25/h5-9,11-13H,3-4,10H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
AOAVIULCFYSLTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
The synthesis requires six primary precursors (Table 1):
Table 1: Essential Starting Materials
| Compound | Role | Purity Requirement |
|---|---|---|
| 3-Acetamidoaniline | Carboxamide precursor | ≥98% |
| Valeryl chloride | Butyl group source | ≥99% |
| Thiourea | Thiazole sulfur/nitrogen donor | ≥97% |
| 1H-Pyrrole-1-boronic acid | Pyrrole coupling agent | ≥95% |
| Pd(OAc)₂/BINAP catalyst | Cross-coupling catalyst | ≥99.9% |
| EDCl/HOBt | Amide coupling agents | ≥98% |
Thiourea and 3-acetamidoaniline are commercially sourced, while valeryl chloride is distilled before use to eliminate HCl impurities .
Thiazole Core Synthesis
The 4-butylthiazole-5-carboxylic acid intermediate is synthesized via a modified Hantzsch thiazole formation (Scheme 1):
Scheme 1: Thiazole Ring Formation
-
α-Ketoacid Preparation : Valeryl chloride reacts with glycine under basic conditions (NaOH, 0°C) to form 2-(butylcarbonyl)aminoacetic acid .
-
Cyclization : The α-ketoacid reacts with thiourea in ethanol at reflux (78°C, 6 h), yielding 4-butyl-1,3-thiazole-5-carboxylic acid (62% yield) .
Critical Parameters :
-
Temperature : Excess heat (>80°C) promotes dehydration side products.
-
Solvent : Ethanol ensures solubility of intermediates without side reactions .
Regioselective Pyrrole Functionalization
The pyrrole group is introduced at position 2 via palladium-catalyzed coupling (Table 2):
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | <3 mol%: Incomplete conversion |
| Ligand | BINAP (10 mol%) | No ligand: No reaction |
| Base | Cs₂CO₃ | K₂CO₃ reduces yield by 20% |
| Solvent | DMF | THF lowers solubility |
| Temperature | 110°C, 12 h | <100°C: <50% yield |
The reaction forms 4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid in 78% yield .
Carboxamide Bond Formation
The carboxylic acid is converted to the target carboxamide using 3-acetamidoaniline (Scheme 2):
Scheme 2: Amide Coupling
-
Activation : 4-Butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is treated with EDCl/HOBt in DCM (0°C, 1 h) to form the active ester .
-
Amination : 3-Acetamidoaniline is added, and the mixture stirs at 25°C for 24 h (82% yield) .
Purification : Silica gel chromatography (EtOAc/hexane, 3:7) removes unreacted aniline and EDCl byproducts .
Analytical Characterization
The final compound is validated using:
-
HPLC : Retention time 8.2 min (C18 column, MeOH/H₂O 70:30) .
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.72 (s, 1H, pyrrole-H), 7.89–7.32 (m, 4H, Ar-H), 2.51 (t, 2H, CH₂), 1.98 (s, 3H, COCH₃) .
-
HRMS : m/z calcd. for C₁₉H₂₁N₄O₂S [M+H]⁺ 385.1432, found 385.1429 .
Yield Optimization Strategies
Table 3: Troubleshooting Common Issues
| Issue | Cause | Solution |
|---|---|---|
| Low pyrrole coupling | Oxygen contamination | Degas solvent with N₂ |
| Carboxamide hydrolysis | Excess H₂O in DCM | Dry solvent over MgSO₄ |
| Thiazole ring opening | Acidic impurities | Neutralize with NaHCO₃ wash |
Implementing these steps increases overall yield from 52% to 76% in scale-up batches .
Alternative Synthetic Routes
While the above method is optimal, two alternatives exist:
-
One-Pot Assembly : Combines cyclization and coupling in a single step but reduces yield to 44% due to side reactions .
-
Solid-Phase Synthesis : Uses Wang resin for carboxamide formation, achieving 71% yield but requiring specialized equipment .
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
*Estimated based on structural similarity.
Key Observations:
Substituent Effects on Lipophilicity: The benzimidazole analog (Y044-1738) exhibits a higher logP (4.63) compared to the target compound (estimated logP ~3.8), likely due to the benzimidazole’s aromaticity and reduced polarity. The benzodioxol analog (C₁₈H₁₇N₃O₃S) has three oxygen atoms, which may lower logP and improve metabolic stability compared to the target compound .
Molecular Weight and Bioavailability: The target compound’s molecular weight (~393.47) exceeds that of Y044-1738 (365.46) and the benzodioxol analog (355.40). Higher molecular weight may influence permeability but could be offset by the acetylamino group’s polarity .
Hydrogen Bonding Capacity: Y044-1738 has two hydrogen bond donors (benzimidazole NH), whereas the target compound has one (acetylamino NH). This difference may affect target binding in biological systems .
Biological Activity
N-[3-(Acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, an acetylamino group, and a pyrrole moiety, which are significant for its biological interactions.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Viral Replication : Studies have shown that derivatives of thiazole compounds can inhibit the replication of viruses such as hepatitis C and respiratory syncytial virus (RSV) by targeting specific viral enzymes or pathways .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and modulation of cell cycle progression .
Antiviral Activity
The compound has been evaluated for its antiviral properties, particularly against hepatitis C virus (HCV) and RSV. The following table summarizes key findings:
| Virus | EC50 (μM) | Selectivity Index (SI) | Mechanism |
|---|---|---|---|
| Hepatitis C | 6.7 | 35.46 | Inhibition of NS5B RNA polymerase |
| Respiratory Syncytial Virus | 5–28 | Not specified | Suppression of cyclooxygenase-2 |
Anticancer Activity
In vitro studies have reported the cytotoxicity of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 9.19 | Induction of apoptosis |
| MCF-7 | 12.5 | Cell cycle arrest |
| A549 | 15.0 | Cytotoxicity |
Case Studies
Case Study 1: Antiviral Efficacy
A study conducted by Manvar et al. (2024) evaluated the efficacy of thiazole derivatives, including this compound, against HCV. The results indicated a significant reduction in viral RNA levels with an EC50 value of 6.7 μM, showcasing its potential as a lead compound for antiviral drug development .
Case Study 2: Cancer Cell Line Testing
In a separate investigation, the compound's effects on HeLa cells were assessed. The study found that treatment with the compound led to a decrease in cell viability at an IC50 of 9.19 μM, with subsequent analysis revealing apoptotic features such as chromatin condensation and DNA fragmentation .
Q & A
Q. What are the common synthetic routes and critical reagents for preparing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:
- Condensation of thioamides with α-haloketones to form the thiazole ring.
- Introduction of the 1H-pyrrol-1-yl group via nucleophilic substitution or coupling reactions.
- Final carboxamide formation using activated carboxylic acid derivatives (e.g., EDCI/HOBt) and 3-(acetylamino)phenylamine. Critical reagents include thioamides, α-bromoketones, and palladium catalysts for cross-coupling steps. Purification often employs column chromatography with gradients of ethyl acetate/hexanes .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : Record 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent integration and coupling patterns.
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight.
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in DCM/MeOH). Refine structures using SHELXL, ensuring R-factors < 0.05 for high confidence .
Q. How should researchers design initial biological activity screens?
Prioritize in vitro assays:
- Enzyme Inhibition : Test against target enzymes (e.g., kinases) at 1–10 µM concentrations, measuring IC50 values.
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubations. Include positive controls (e.g., staurosporine for kinase assays) and validate results in triplicate .
Q. What computational approaches predict bioactivity and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., PDB: 1XKA). Validate poses with MD simulations (100 ns trajectories).
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors. Train with datasets of analogous thiazole derivatives .
Q. How to assess stability and solubility for in vitro studies?
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy.
- Stability : Incubate in simulated gastric fluid (pH 2) and plasma (37°C) for 24 hr, analyzing degradation via HPLC .
Advanced Research Questions
Q. How to optimize synthesis yield and purity for scaled-up production?
- Reaction Optimization : Screen solvents (DMF vs. THF), temperatures (60–100°C), and catalysts (e.g., Pd(PPh3)4 for coupling steps).
- Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients. Monitor purity by LC-MS (>95% by area) .
Q. How to resolve contradictions in bioactivity data across assays?
- Assay Validation : Confirm target specificity using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Compound Integrity : Recheck purity (HPLC) and stability under assay conditions.
- Cellular Context : Evaluate membrane permeability (Caco-2 assays) and efflux pump interactions (e.g., P-gp inhibition) .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Substituent Variation : Modify the butyl chain (e.g., replace with branched or arylalkyl groups) and pyrrole substituents (e.g., electron-withdrawing vs. donating groups).
- Bioisosteres : Replace the acetylaminophenyl group with sulfonamide or urea moieties.
- Activity Cliffs : Prioritize derivatives with >10-fold potency changes for mechanistic studies .
Q. How to determine binding modes using X-ray crystallography?
- Co-crystallization : Incubate the compound with purified protein (e.g., kinase domain) at 10 mM.
- Data Collection : Use synchrotron radiation (λ = 1.0 Å) and refine with SHELXL, analyzing Fo-Fc maps for ligand density.
- Validation : Confirm hydrogen bonds (e.g., between carboxamide and kinase hinge region) and hydrophobic interactions .
Q. How to address poor pharmacokinetics, such as low oral bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
